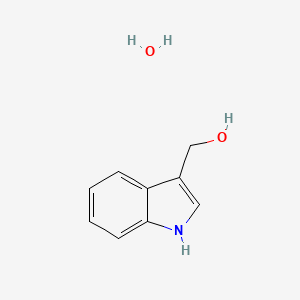

Indole-3-carbinol hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-3-ylmethanol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-15-6 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemistry and Metabolism of Indole 3 Carbinol Hydrate

Acid-Catalyzed Condensation Pathways of Indole-3-carbinol (B1674136) in the Gastric Environment

Upon oral ingestion, Indole-3-carbinol is unstable in the acidic milieu of the stomach and rapidly undergoes acid-catalyzed condensation reactions. nih.govresearchgate.net This process is initiated by the dehydration of I3C in the presence of gastric acid, leading to the formation of a highly reactive electrophilic intermediate, the 3-methyleneindoleninium cation. nih.gov This cation is a key branching point in the formation of a complex mixture of I3C-derived products. diindolylmethane-dim.com

The acidic environment of the stomach, with a pH that can be as low as 1.5–2.0 in a fasting state, facilitates the rapid oligomerization of I3C. aacrjournals.org The reactive indolinium ion can react with other I3C molecules or with itself to form a variety of condensation products. diindolylmethane-dim.com The primary and most well-characterized of these is 3,3'-diindolylmethane (B526164) (DIM). nih.govdiindolylmethane-dim.com The formation of these oligomers is a crucial step, as it is believed that many of the biological effects attributed to I3C are mediated by these condensation products. nih.govaacrjournals.org The specific mixture and concentration of these products can be influenced by the gastric pH. aacrjournals.orgnih.gov

Enzymatic Biotransformation of Indole-3-carbinol in Biological Systems

Following absorption, Indole-3-carbinol and its acid-catalyzed condensation products are subject to extensive enzymatic biotransformation in various tissues, particularly the liver and small intestine. nih.gov This metabolism is primarily carried out by Phase I and Phase II detoxification enzymes. oregonstate.edu

Phase I Enzymes: The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of I3C and its derivatives. oregonstate.edu Studies have shown that I3C and its major metabolite, DIM, can induce the expression and activity of several CYP isoforms, including CYP1A1, CYP1A2, and CYP2B1 in the liver. nih.gov In the small intestine, the induction of CYP1A1 and CYP2B1 has been observed. nih.gov This induction is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Both I3C and some of its condensation products can bind to AhR, leading to its translocation to the nucleus and subsequent up-regulation of target genes, including those encoding for CYP enzymes. oregonstate.edunih.gov Additionally, I3C and DIM can activate the pregnane (B1235032) X receptor (PXR), leading to the transcriptional induction of CYP3A4. mdpi.com

Phase II Enzymes: I3C and its metabolites also induce the expression of Phase II enzymes, which are involved in the conjugation and subsequent elimination of metabolites. oregonstate.edu This induction is largely mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. oregonstate.edu Upon activation by I3C or its derivatives, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of genes encoding for Phase II enzymes. oregonstate.edu Enzymes induced by this pathway include glutathione (B108866) S-transferase and glucuronyl transferase. nih.gov

The following table summarizes the key enzymes involved in the biotransformation of Indole-3-carbinol and its metabolites.

| Enzyme Family | Specific Enzymes | Location of Induction | Regulatory Pathway |

| Phase I (Cytochrome P450) | CYP1A1, CYP1A2, CYP2B1 | Liver | Aryl hydrocarbon Receptor (AhR) |

| CYP1A1, CYP2B1 | Small Intestine | Aryl hydrocarbon Receptor (AhR) | |

| CYP3A4 | Liver, Intestine | Pregnane X Receptor (PXR) | |

| Phase II | Glutathione S-transferase | Liver, Small Intestine | Nrf2-dependent pathway |

| Glucuronyl transferase | Liver | Nrf2-dependent pathway |

Characterization and Formation of Key Metabolites of Indole-3-carbinol

The acid-catalyzed condensation of Indole-3-carbinol in the stomach generates a complex mixture of oligomeric products, each with distinct structural characteristics and biological activities.

3,3'-Diindolylmethane (DIM) is the most abundant and well-studied condensation product of I3C. nih.govwikipedia.org It is formed through the reaction of two molecules of I3C in an acidic environment. diindolylmethane-dim.com The formation of DIM is considered a major pathway in the metabolism of I3C, and it is believed to be responsible for many of the physiological effects associated with I3C consumption. nih.govnih.gov Structurally, DIM consists of two indole (B1671886) rings linked by a methane (B114726) group at the 3-position of each indole ring. wikipedia.org Due to its lipophilic nature, DIM is poorly absorbed from the gastrointestinal tract. nih.gov

Indolo[3,2-b]carbazole (B1211750) (ICZ) is another significant condensation product formed from I3C in the stomach. oregonstate.edumdpi.com ICZ is a planar and rigid π-conjugated system composed of five fused rings. researchgate.netossila.com This structural feature allows for efficient intermolecular stacking. researchgate.net ICZ is a potent agonist of the aryl hydrocarbon receptor (AhR). ossila.com

Beyond DIM and ICZ, the acidic condensation of I3C produces a variety of other indole oligomers. These include a cyclic trimer (CTr), identified as 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b'']tri-indole, and a linear trimer (LTr1), which is [2-(indol-3-ylmethyl)-indol-3-yl]indol-3-ylmethane. researchgate.netaacrjournals.orgmdpi.com A cyclic tetrameric derivative of I3C has also been synthesized and studied for its biological activities. aacrjournals.org

Research has continued to identify and characterize additional metabolic products of I3C. One such product is 1-(3-hydroxymethyl)-indolyl-3-indolylmethane (HI-IM). aacrjournals.org Furthermore, oxidative metabolites of I3C, such as indole-3-carboxylic acid and indole-3-carboxaldehyde, have been detected in plasma following oral administration of I3C. aacrjournals.org The ongoing investigation into the complex mixture of I3C metabolites aims to elucidate the full spectrum of its biological effects.

The table below details some of the key metabolites of Indole-3-carbinol.

| Metabolite | Abbreviation | Formation Pathway | Key Structural Feature |

| 3,3'-Diindolylmethane | DIM | Acid-catalyzed condensation of two I3C molecules | Two indole rings linked by a methane group |

| Indolo[3,2-b]carbazole | ICZ | Acid-catalyzed condensation of I3C | Planar, rigid, five-fused ring system |

| Cyclic Trimer | CTr | Acid-catalyzed condensation of three I3C molecules | Cyclic structure of three indole units |

| Linear Trimer | LTr1 | Acid-catalyzed condensation of three I3C molecules | Linear arrangement of three indole units |

| 1-(3-hydroxymethyl)-indolyl-3-indolylmethane | HI-IM | Acid-catalyzed condensation product | Dimeric indole structure with a hydroxymethyl group |

| Indole-3-carboxylic acid | - | Oxidation of I3C | Indole ring with a carboxylic acid group at the 3-position |

| Indole-3-carboxaldehyde | - | Oxidation of I3C | Indole ring with a carboxaldehyde group at the 3-position |

Metabolic Interconnections of Indole-3-carbinol with Endogenous Pathways

The metabolites of Indole-3-carbinol can interact with and modulate various endogenous metabolic pathways, with the most extensively studied being its influence on estrogen metabolism. hmdb.ca I3C and its derivatives, particularly DIM, can alter the metabolic pathway of estrogens by increasing the ratio of 2-hydroxyestrone (B23517) (2-OHE1) to 16α-hydroxyestrone (16α-OHE1). oregonstate.edu This is achieved through the induction of CYP enzymes, such as CYP1A1 and CYP1A2, which are involved in the 2-hydroxylation of estrogen. oregonstate.edu

Beyond estrogen metabolism, I3C has been found to impact other endogenous pathways. Studies have indicated that I3C can regulate pyrimidine (B1678525) metabolism, arginine and proline metabolism, porphyrin metabolism, the citrate (B86180) cycle, and lipoic acid metabolism. nih.gov The interaction of I3C and its metabolites with the aryl hydrocarbon receptor (AhR) represents a significant interconnection with cellular signaling pathways that regulate the expression of a wide range of genes involved in xenobiotic metabolism and other cellular processes. oregonstate.edunih.gov

Molecular and Cellular Mechanisms of Action of Indole 3 Carbinol Hydrate and Its Metabolites

Receptor and Nuclear Receptor Interactions

The biological activity of Indole-3-carbinol (B1674136) and its metabolites is significantly mediated through their interaction with key cellular receptors, particularly the Aryl Hydrocarbon Receptor and the Estrogen Receptor. These interactions trigger cascades of signaling events that modulate gene expression and cellular behavior.

Indole-3-carbinol (I3C) and its acid condensation products are potent modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. oregonstate.edunih.gov In the acidic environment of the stomach, I3C is converted into various metabolites, including indolo[3,2-b]carbazole (B1211750) (ICZ), which is recognized as one of the most potent known ligands for AhR. oregonstate.edufrontiersin.org

Upon binding to I3C metabolites, the AhR, located in the cytoplasm, is activated. This activation allows the receptor to translocate into the nucleus, where it dimerizes with the AhR nuclear translocator (Arnt) protein. oregonstate.edu The resulting AhR/Arnt complex then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of target genes, thereby initiating their transcription. This signaling pathway is crucial for regulating the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes. oup.commdpi.com

The activation of AhR by dietary compounds like I3C is a key mechanism for modulating immune responses and maintaining gut homeostasis. nih.govfrontiersin.org Studies have shown that I3C-dependent AhR signaling can attenuate inflammatory responses. nih.govoup.com For instance, in experimental models of necrotizing enterocolitis, I3C treatment reduced the expression of inflammatory markers like Il1b and Marco. nih.govoup.com

| Compound | Receptor | Mechanism of Action | Key Downstream Effects |

|---|---|---|---|

| Indole-3-carbinol (I3C) Metabolites (e.g., ICZ) | Aryl Hydrocarbon Receptor (AhR) | Acts as a potent ligand, leading to AhR activation. oregonstate.edufrontiersin.org | Nuclear translocation, dimerization with Arnt, and binding to XREs to regulate gene expression (e.g., CYP1A1). oregonstate.edumdpi.com |

Indole-3-carbinol (I3C) and its derivatives exhibit significant anti-estrogenic properties by modulating Estrogen Receptor (ER) signaling pathways. oregonstate.eduresearchgate.net This modulation occurs through several distinct mechanisms, primarily targeting the Estrogen Receptor-alpha (ERα), a key factor in the proliferation of hormone-dependent breast cancers. nih.gov

One of the primary mechanisms involves the AhR-dependent degradation of ERα protein. molbiolcell.org I3C-activated AhR initiates a cascade that leads to the ubiquitination and subsequent proteasomal degradation of ERα. nih.govmolbiolcell.org This process requires the E3 ubiquitin ligase ring box-1 (Rbx1). molbiolcell.org By reducing the levels of ERα protein, I3C effectively diminishes the cellular response to estrogen.

Furthermore, I3C disrupts a critical cross-regulatory loop between ERα and the GATA3 transcription factor. molbiolcell.org Activated ERα normally promotes the transcription of the GATA3 gene, and GATA3, in turn, stimulates the transcription of the ESR1 gene (which codes for ERα). molbiolcell.org I3C treatment inhibits the binding of ERα to the GATA3 enhancer and disrupts the interaction of GATA3 with the ERα promoter, leading to a loss of both GATA3 and ERα expression. molbiolcell.org

I3C and its metabolites can also inhibit the transcription of estrogen-responsive genes by competing for co-activators or by directly increasing ERα degradation. oregonstate.edu This results in the decreased expression of genes involved in cell proliferation that are typically stimulated by estrogen, such as the insulin-like growth factor-1 receptor (IGF1R) and insulin receptor substrate-1 (IRS-1). nih.gov Interestingly, while I3C strongly down-regulates ERα, it does not alter the protein levels of Estrogen Receptor-beta (ERβ), leading to a higher ERβ:ERα ratio, which is associated with an anti-proliferative state in breast cancer cells. researchgate.netoup.com

| Compound | Receptor | Mechanism of Action | Key Downstream Effects |

|---|---|---|---|

| Indole-3-carbinol (I3C) | Estrogen Receptor-alpha (ERα) | Initiates AhR-dependent ubiquitination and proteasomal degradation of ERα. nih.govmolbiolcell.org | Decreased ERα protein levels and reduced cellular response to estrogen. nih.gov |

| Indole-3-carbinol (I3C) | ERα-GATA3 Loop | Disrupts the positive cross-regulatory loop between ERα and GATA3. molbiolcell.org | Inhibition of both GATA3 and ERα expression. molbiolcell.org |

| Indole-3-carbinol (I3C) | Estrogen Receptor-beta (ERβ) | Does not alter ERβ protein levels, but stimulates its DNA binding activity. researchgate.netoup.com | Increases the ERβ:ERα ratio, promoting an anti-proliferative state. researchgate.net |

Enzyme Modulation and Inhibition

I3C and its metabolites modulate the activity of a wide range of enzymes crucial for cellular function and homeostasis. These interactions contribute significantly to the compound's biological effects, from altering carcinogen metabolism to influencing epigenetic regulation and protein degradation pathways.

Indole-3-carbinol (I3C) and its primary metabolite, 3,3'-diindolylmethane (B526164) (DIM), are well-documented modulators of cytochrome P450 (CYP) enzymes. oregonstate.edudocumentsdelivered.com These enzymes are critical components of phase I biotransformation, responsible for metabolizing a wide array of endogenous and exogenous compounds, including steroid hormones, drugs, and potential carcinogens. oregonstate.edunih.gov

The modulation of CYP enzymes by I3C is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). oregonstate.edu Upon activation by I3C metabolites, the AhR/Arnt complex binds to responsive elements in the promoter regions of CYP genes, leading to increased transcription. oup.com

CYP1A1 and CYP1A2: I3C and DIM have been shown to induce the expression and activity of CYP1A1 and CYP1A2. oregonstate.edu Studies in human primary liver cells demonstrated upregulated expression of these enzymes after exposure to DIM. oregonstate.edu In animal models, I3C treatment significantly increased the mRNA expression of CYP1A1 and CYP1A2 in the liver. oup.com

CYP1B1: Similar to CYP1A enzymes, the expression of CYP1B1 is also significantly increased by I3C treatment. oup.com In human macrophage-like cells, I3C was shown to elevate the expression of both CYP1A1 and CYP1B1. mdpi.com

CYP3A4: Chronic administration of I3C and DIM has been observed to modestly increase the activity of CYP3A4 in rats. oregonstate.edu This is noteworthy as CYP3A4 is involved in the metabolism of a large percentage of therapeutic drugs. oregonstate.edu

This induction of CYP enzymes can enhance the elimination of toxins and potential carcinogens. oregonstate.edu However, it is also noted that some procarcinogens require activation by these same enzymes, indicating a complex role for I3C in carcinogenesis. oregonstate.edumskcc.org

Indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM) have been investigated for their effects on histone deacetylase (HDAC) activity, an important mechanism of epigenetic regulation. nih.govresearchgate.net HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs is an emerging target in cancer therapy.

Research comparing the effects of I3C and DIM on HDACs in human prostate cancer cells has revealed significant differences in their potency. nih.govnih.govosti.gov

Indole-3-carbinol (I3C): I3C showed only a modest inhibitory effect on HDAC activity in androgen-sensitive LNCaP prostate cancer cells and no detectable inhibition in androgen-insensitive PC-3 cells. nih.govnih.gov I3C treatment also had no significant effect on the protein expression of various HDACs. osti.gov

3,3'-diindolylmethane (DIM): In contrast, DIM proved to be a significantly more effective inhibitor of HDAC activity, reducing it by as much as 66% in both LNCaP and PC-3 cell lines. nih.govosti.gov This inhibition of HDAC activity by DIM was correlated with an increase in the expression of p21, a cyclin-dependent kinase inhibitor and a known target of HDAC inhibitors. nih.gov Furthermore, DIM treatment led to a significant decrease in the protein expression of HDAC2, while other HDACs (HDAC1, HDAC3, HDAC4, HDAC6, HDAC8) were not significantly affected. nih.gov

These findings indicate that DIM, rather than its precursor I3C, is the more potent agent for modulating HDAC activity, which may contribute to its enhanced anti-proliferative effects. nih.govnih.gov

Beyond its effects on metabolic and epigenetic enzymes, Indole-3-carbinol (I3C) and its derivatives interact with other specific enzyme targets, influencing pathways related to cell signaling, proliferation, and protein degradation.

Elastase: Human neutrophil elastase was the first identified protein target for I3C. nih.govnih.gov I3C acts as a non-competitive, allosteric inhibitor of elastase activity. nih.gov Computational simulations suggest that I3C binds to an external surface of the protease, outside of its catalytic site. nih.gov The inhibition of elastase by I3C prevents the cleavage of its substrates, such as the tumor necrosis factor receptor family member CD40. This disruption interferes with NF-κB signaling and leads to a G1 cell cycle arrest in human breast cancer cells. nih.govnih.gov

NEDD4-1 Ubiquitin Ligase: I3C represents a chemical scaffold for a novel class of small molecule inhibitors of the NEDD4-1 (Neural precursor cell Expressed Developmentally Down-regulated gene 4-1) E3 ubiquitin ligase. nih.govmdpi.com NEDD4-1 is often overexpressed in cancers and regulates multiple protein substrates through ubiquitination. nih.gov By inhibiting the enzymatic activity of NEDD4-1, I3C analogues can disrupt the proliferation of human melanoma cells, suggesting a therapeutic potential for cancers that rely on this enzyme's activity. nih.gov

Gene Expression Regulation

The regulatory effects of Indole-3-carbinol and its metabolites on gene expression are multifaceted, involving the modulation of transcriptional machinery, interactions with non-coding RNAs, and epigenetic modifications. These actions collectively contribute to the alteration of cellular phenotypes and responses.

Indole-3-carbinol and its derivatives can directly influence the transcription of various genes by modulating the activity of transcription factors and their interaction with gene promoters. A notable mechanism is the downregulation of promoter activity for specific genes. For instance, in human breast cancer cells, I3C has been shown to strongly down-regulate the promoter activity of the estrogen receptor-alpha (ERα) gene. nih.govnih.gov This leads to a reduction in ERα transcript and protein levels, thereby altering estrogen-mediated signaling. nih.govnih.gov

Similarly, I3C can inhibit the expression of cyclin-dependent kinase 6 (CDK6) by disrupting the binding of the Sp1 transcription factor to a composite element within the CDK6 gene promoter. nih.govnih.gov This inhibitory action on CDK6 promoter activity contributes to cell cycle arrest. nih.gov The regulation of gene expression by I3C can also occur through the aryl hydrocarbon receptor (AhR) pathway. nih.gov Upon binding to AhR, I3C and its products can modulate the transcription of target genes. nih.gov

The table below summarizes key research findings on the modulation of promoter activity by Indole-3-carbinol.

| Cell Line | Target Gene Promoter | Effect of I3C | Consequence |

| MCF7 (Breast Cancer) | Estrogen Receptor-α (ERα) | Downregulation | Reduced ERα expression and signaling |

| MCF7 (Breast Cancer) | Cyclin-Dependent Kinase 6 (CDK6) | Inhibition | G1 cell cycle arrest |

| Various Cancer Cells | AhR-responsive genes | Activation | Modulation of xenobiotic metabolism |

Indole-3-carbinol and its metabolites are recognized as modulators of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are crucial regulators of gene expression at the post-transcriptional level. nih.govresearchgate.net This regulation is a key aspect of their biological activity, influencing processes such as tumor progression and drug resistance. nih.govresearchgate.netdovepress.com

One specific mechanism involves the stabilization of the tumor suppressor protein p53 by I3C. In liver cancer cells, stabilized p53 induces the expression of miR-34a. mdpi.commdpi.com This miRNA, in turn, targets the messenger RNA of lactate dehydrogenase A (LDHA), an enzyme pivotal for aerobic glycolysis, leading to its suppression. mdpi.commdpi.com This action highlights a pathway through which I3C can modulate cellular metabolism via miRNA regulation.

Furthermore, the regulation of non-coding RNAs by I3C and DIM is implicated in the control of tumor suppressor genes, contributing to their anti-cancer effects. dovepress.com The ability of these indole (B1671886) compounds to influence the expression and function of various miRNAs and lncRNAs underscores a significant layer of their gene regulatory activity.

| Compound | Non-coding RNA | Target | Cellular Context | Effect |

| Indole-3-carbinol | miR-34a | LDHA | Liver Cancer Cells | Inhibition of aerobic glycolysis |

| I3C and DIM | Various miRNAs and lncRNAs | Tumor suppressor genes | Cancer Cells | Regulation of tumor suppression |

The influence of Indole-3-carbinol and its metabolites extends to the realm of epigenetics, where they can induce changes in DNA methylation and histone modifications, thereby altering gene expression patterns without changing the DNA sequence itself.

Studies have shown that I3C can affect DNA methylation. For example, in the context of lung tumorigenesis induced by tobacco-specific nitrosamines, I3C pretreatment was found to inhibit the formation of O6-methylguanine, a form of DNA methylation, in the lungs of mice. researchgate.net Conversely, it enhanced hepatic DNA methylation. researchgate.net In F344 rats, dietary I3C was observed to decrease DNA methylation in the lung and nasal mucosa while increasing it in the liver. nih.gov

Regarding histone modifications, the I3C metabolite, DIM, has been identified as an inhibitor of histone deacetylase (HDAC) activity. In prostate cancer cells, DIM, but not I3C, was found to significantly inhibit HDAC activity. This inhibition was correlated with an increased expression of p21, a known target of HDAC inhibitors that plays a role in cell cycle regulation. The inhibition of HDACs by DIM can lead to the acetylation of histone proteins, a modification generally associated with a more open chromatin structure and increased gene transcription.

| Compound | Epigenetic Mechanism | Model System | Key Finding |

| Indole-3-carbinol | DNA Methylation | A/J Mice (Lung) | Decreased O6-methylguanine formation |

| Indole-3-carbinol | DNA Methylation | F344 Rats (Lung, Nasal Mucosa) | Decreased DNA methylation |

| 3,3'-diindolylmethane | Histone Deacetylase (HDAC) Inhibition | Prostate Cancer Cells | Inhibition of HDAC activity, increased p21 expression |

Signal Transduction Pathway Modulation

Indole-3-carbinol and its derivatives exert significant control over cellular behavior by modulating key signal transduction pathways that govern cell proliferation, survival, and apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key kinases like p38 MAPK and Extracellular signal-Regulated Kinase (ERK), is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Indole-3-carbinol has been shown to modulate this pathway.

In hepatic stellate cells (HSCs), I3C was found to inhibit proliferation by blocking the NADPH oxidase/reactive oxygen species (ROS)/p38 MAPK signal pathway. Specifically, I3C inhibited the phosphorylation of p38 MAPK in a concentration-dependent manner, while the phosphorylation of ERK1/2 remained unchanged. This suggests a selective effect of I3C on the p38 MAPK branch of the MAPK pathway in this cell type.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central pathway that promotes cell survival and proliferation and is often dysregulated in cancer. Both I3C and DIM have been shown to be effective modulators of this pathway.

In prostate cancer cells, I3C has been reported to inhibit the phosphorylation and subsequent activation of Akt kinase. mdpi.com It also abrogated the epidermal growth factor (EGF)-induced activation of Akt and inhibited the EGF-induced phosphorylation of PI3K. mdpi.com This inhibition of the PI3K/Akt pathway is considered a key event in I3C-induced apoptosis in these cells. mdpi.com

Similarly, in certain breast cancer cell lines, I3C inhibited the phosphorylation and activation of Akt. This effect was cell type-specific, contributing to the differential induction of apoptosis. The downregulation of the PI3K/Akt pathway by I3C has also been observed in nasopharyngeal carcinoma, leading to the inhibition of cell proliferation and induction of apoptosis. dovepress.com

| Compound | Pathway | Cell Type | Effect | Outcome |

| Indole-3-carbinol | MAPK (p38) | Hepatic Stellate Cells | Inhibition of p38 MAPK phosphorylation | Inhibition of cell proliferation |

| Indole-3-carbinol | PI3K/Akt | Prostate Cancer Cells | Inhibition of PI3K and Akt phosphorylation | Induction of apoptosis |

| Indole-3-carbinol | PI3K/Akt | Breast Cancer Cells | Inhibition of Akt phosphorylation | Induction of apoptosis |

| Indole-3-carbinol | PI3K/Akt | Nasopharyngeal Carcinoma Cells | Downregulation of the pathway | Inhibition of cell proliferation, induction of apoptosis |

NF-κB Signaling Pathway

Indole-3-carbinol (I3C) has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govmdpi.com In preclinical models, I3C inhibits NF-κB activation induced by a variety of potent agents, including tumor necrosis factor (TNF), phorbol 12-myristate 13-acetate (PMA), interleukin-1β (IL-1β), lipopolysaccharide (LPS), and cigarette smoke. nih.gov This inhibition is not specific to one cell type, as it has been observed in myeloid, leukemia, and epithelial cells. nih.gov

The mechanism of this suppression occurs at a step common to multiple activation pathways. nih.gov I3C prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking IκBα degradation, I3C ensures that NF-κB cannot translocate to the nucleus to activate the transcription of its target genes. nih.govmdpi.com Consequently, I3C represses the expression of NF-κB-regulated anti-apoptotic gene products such as survivin, inhibitor-of-apoptosis protein-1/2 (IAP1/2), X chromosome-linked inhibitor-of-apoptosis protein (XIAP), Bcl-2, and Bfl-1/A1. nih.gov This action contributes to the enhancement of apoptosis in cancer cells. nih.gov In human breast cancer, the inhibition of elastase activity by I3C prevents CD40 cleavage, which results in the disruption of the NF-κB-dependent cell cycle and proliferation. nih.gov

| Cell Line | Inducing Agent | Effect of I3C | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Jurkat (Leukemia) | TNF, PMA, IL-1β, LPS, Cigarette Smoke Condensate | Suppressed NF-κB activation | Inhibition of IκBα degradation | nih.gov |

| KBM-5 (Myeloid Leukemia) | TNF | Inhibited NF-κB activation | Not specified | nih.gov |

| H1299 (Lung Carcinoma) | TNF | Inhibited NF-κB activation | Not specified | nih.gov |

| MM.1, U266 (Multiple Myeloma) | Constitutive | Inhibited constitutive NF-κB activation | Not specified | nih.gov |

Wnt/β-catenin Signaling Pathway

I3C modulates the Wnt/β-catenin signaling pathway, which is crucial for cell fate, proliferation, and embryonic development, and is often dysregulated in cancer. In models of esophageal squamous cell carcinoma (ESCC), I3C was found to inhibit the malignant behavior of cancer cells by suppressing this pathway. nih.govmdpi.com This effect was demonstrated through the downregulation of key downstream targets of the pathway, including β-catenin, c-myc, and cyclin D1. nih.govmdpi.com The addition of LiCl, an agonist of the Wnt pathway, was able to reverse the inhibitory effects of I3C, confirming that I3C's action is mediated through this signaling cascade. nih.govmdpi.com

In a different model using intestinal organoids, I3C was shown to increase the level of active, non-phosphorylated β-catenin. oregonstate.edu This suggests that the regulatory effects of I3C on the Wnt/β-catenin pathway can be context-dependent, varying with the cell or tissue type being studied.

| Preclinical Model | Key Proteins Modulated | Observed Effect | Reference |

|---|---|---|---|

| EC18 and TE1 cells (Esophageal Squamous Cell Carcinoma) | β-catenin (downregulated), c-myc (downregulated), Cyclin D1 (downregulated) | Inhibited cell migration and invasion; promoted apoptosis | nih.govmdpi.com |

| Mouse intestinal organoids | Active nonphosphorylated β-catenin (increased) | Regulated development of intestinal stem cells | oregonstate.edu |

STAT Pathway Modulation (e.g., STAT5)

The Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for signal transduction from cytokines and growth factors to the nucleus, playing a key role in cell growth, differentiation, and survival. I3C has been identified as a modulator of this pathway, specifically targeting STAT5. In chronic myeloid leukemia (CML) cells, which often rely on aberrant STAT5 signaling for survival, I3C treatment leads to a reduction in the phosphorylation of STAT5. nih.gov

This dephosphorylation indicates a decrease in STAT5 activation. The suppression of the STAT5 pathway by I3C contributes to the induction of apoptosis in these leukemia cells. nih.gov This finding highlights the oncogenic STAT5 pathway as a significant cellular target for I3C in certain cancers. nih.gov

| Cell Line | Pathway Component | Effect of I3C | Cellular Outcome | Reference |

|---|---|---|---|---|

| K562 (Chronic Myeloid Leukemia) | phospho-STAT5 | Decreased cellular levels | Induction of apoptosis | nih.gov |

Nrf2-Dependent Pathway Activation

I3C is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-dependent pathway, a primary cellular defense mechanism against oxidative stress. researchgate.netmdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor, Keap1. mdpi.com In the presence of inducers like I3C, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. mdpi.com

This binding initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes. mdpi.com In preclinical studies, I3C has been shown to promote the nuclear translocation of Nrf2 and upregulate the expression of its downstream targets, such as heme oxygenase 1 (HO-1). researchgate.net This activation of the Nrf2 pathway is a key mechanism behind the antioxidant effects of I3C. researchgate.net Both I3C and its metabolite DIM have been shown to be potent inducers of Nrf2-ARE-mediated gene expression. nih.gov

| Preclinical Model | Key Molecular Event | Downstream Target Upregulated | Cellular Effect | Reference |

|---|---|---|---|---|

| Female old mice ovaries | Promoted nuclear translocation of Nrf2 | Heme oxygenase 1 (HO-1) | Inhibited ovarian fibrosis and apoptosis | researchgate.net |

| Various cell lines | Activation of Nrf2-ARE pathway | Phase II detoxifying and antioxidant enzymes | Cellular protection against oxidative stress | mdpi.com |

Cellular Process Modulation in Preclinical Models

Cell Cycle Control and Checkpoint Regulation

Indole-3-carbinol exerts significant control over the cell cycle, predominantly by inducing a G1 phase arrest in various cancer cell lines. patsnap.comnih.gov This halt in the cell cycle prevents cells from progressing from the G1 phase to the S phase, thereby inhibiting proliferation. nih.gov

The molecular mechanism underlying this G1 arrest involves the targeted downregulation of key cell cycle proteins. I3C has been shown to inhibit the expression and activity of cyclin-dependent kinase 6 (CDK6). nih.gov It also inhibits the enzymatic activity of CDK2. The inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factor inactive, blocking the expression of genes required for S-phase entry. Furthermore, I3C can increase the expression of CDK inhibitors like p21 and p27, which further contributes to the G1 arrest.

| Cell Line | Effect on Cell Cycle | Key Proteins Modulated | Reference |

|---|---|---|---|

| MCF-7, MDA-MB-231 (Breast Cancer) | G1 arrest | CDK6 expression (inhibited), CDK2 activity (inhibited) | nih.gov |

| PC-3 (Prostate Cancer) | G1 arrest | p21, p27 (increased); CDK6 (decreased) | patsnap.com |

| Lung Cancer Cells | G1 arrest | Apoptosis-related proteins | nih.gov |

Apoptosis Induction Mechanisms (e.g., Mitochondrial Apoptosis, Caspase Activation)

I3C is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. mdpi.com One of the primary mechanisms through which I3C induces apoptosis is the intrinsic or mitochondrial pathway. In human adeno gastric carcinoma (AGS) cells, I3C treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event is a critical step in the activation of the caspase cascade, which executes the apoptotic program.

The modulation of the Bcl-2 family of proteins is central to I3C's pro-apoptotic activity. Studies in prostate cancer cells have shown that I3C treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. patsnap.com This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, facilitating the release of cytochrome c. nih.gov The subsequent activation of effector caspases, such as caspase-3, leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis, including DNA fragmentation.

| Cell Line / Model | Apoptotic Mechanism | Key Molecular Events | Reference |

|---|---|---|---|

| AGS (Gastric Adenocarcinoma) | Mitochondrial (Intrinsic) Pathway | Cytochrome c release | |

| PC-3 (Prostate Cancer) | Modulation of Bcl-2 family proteins | Bax (upregulated), Bcl-2 (downregulated) | patsnap.com |

| Liver Cancer Cells | Mitochondrial Pathway | Increased mitochondrial permeability, cytochrome c release | nih.gov |

| Esophageal Squamous Cell Carcinoma | General Apoptosis Induction | Mediated by Wnt/β-catenin pathway suppression | nih.govmdpi.com |

Autophagy Pathway Interactions

Indole-3-carbinol and its metabolites have been shown to modulate autophagy, a catabolic process involving the degradation of cellular components via lysosomes. This process is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. The interaction of I3C with autophagy is complex, with evidence suggesting a dual role in both promoting and inhibiting this process depending on the cellular context.

Key proteins in the autophagy pathway, such as Beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3), are recognized as important markers for autophagic activity. jcpres.comresearchgate.netd-nb.info Beclin-1 is a central component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagosome formation. nih.govmdpi.com I3C and its derivatives can influence the expression and activity of these key autophagic proteins, thereby modulating the autophagic flux. The regulation of these markers is a critical aspect of understanding the role of I3C in cellular processes.

Cell Proliferation, Differentiation, Migration, and Invasion Modulation

Indole-3-carbinol and its metabolites have demonstrated significant effects on the proliferation, differentiation, migration, and invasion of various cell types, particularly cancer cells. mdpi.comnbinno.com These compounds can induce cell cycle arrest and apoptosis, thereby inhibiting the uncontrolled growth of tumor cells. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org

The anti-proliferative effects of I3C are often mediated through the regulation of cell cycle proteins. For instance, I3C has been shown to induce a G1 cell cycle arrest by up-regulating the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. nih.govresearchgate.net Furthermore, a cyclic tetrameric derivative of I3C, known as CTet, has been found to inhibit cell proliferation in breast cancer cell lines with IC50 values of 2.64 ± 0.28 μM in BT474 cells and 6.69 ± 0.37 μM in BT-20 cells. nih.gov

In terms of cell differentiation, I3C has been observed to promote goblet-cell differentiation in an in vitro model of intestinal organoids. nih.govnih.gov This effect is mediated through the aryl hydrocarbon receptor (AhR) and involves the regulation of Wnt and Notch signaling pathways, leading to increased expression of the goblet cell marker Muc2 and the Paneth cell marker lysozyme. nih.govnih.gov

The modulation of cell migration and invasion by I3C is partly attributed to its ability to inhibit the expression and activity of matrix metalloproteinases (MMPs). nih.gov Specifically, I3C has been shown to reduce the expression of MMP-2 in breast cancer cells by blocking the ERK/Sp1-mediated gene transcription, which in turn attenuates cell migration and invasion. nih.gov

Modulation of Cellular Processes by Indole-3-carbinol and its Metabolites

| Cellular Process | Key Molecular Targets/Pathways | Observed Effect | Cell Type |

|---|---|---|---|

| Proliferation | p21, p27, CDK6 | Inhibition, G1 cell cycle arrest | Prostate cancer cells, Breast cancer cells |

| Differentiation | AhR, Wnt/Notch signaling, Muc2 | Promotion of goblet-cell differentiation | Intestinal organoids |

| Migration & Invasion | MMP-2, ERK/Sp1 signaling | Inhibition | Breast cancer cells |

Oxidative Stress Response and Antioxidant System Interactions

Indole-3-carbinol exhibits a dual role in modulating oxidative stress, acting as both an antioxidant and, under certain conditions, a pro-oxidant. mdpi.commdpi.com Its antioxidant properties are largely attributed to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.netsemanticscholar.orgresearcher.life Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. researchgate.net

Upon activation by I3C, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the up-regulation of several protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.net Studies have shown that I3C can enhance the activity of antioxidant enzymes and increase the number of Nrf2-positive neurons in a model of cerebral ischemia/reperfusion, contributing to its neuroprotective effects. nih.gov In aged female mice, I3C has been shown to exhibit antioxidant activity through the activation of the Nrf2 and HO-1 pathways, suggesting a role in mitigating age-related ovarian damage. mdpi.com

Inflammation Pathway Modulation

Indole-3-carbinol and its metabolites have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways. A central target of I3C's anti-inflammatory action is the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov

I3C has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators. researchgate.net For instance, in co-cultures of macrophages and adipocytes, I3C has been found to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.govmdpi.com This inhibitory effect on IL-6 expression was concentration-dependent, with a 21.1% reduction at 10 μM I3C and a 41.6% reduction at 100 μM I3C. nih.gov Furthermore, I3C can suppress the expression of E-selectin, a glycoprotein involved in the adhesion and transmigration of leukocytes, which contributes to its anti-inflammatory effects in the context of ischemia-reperfusion injury. mdpi.com I3C also attenuates the inflammatory response in experimental necrotizing enterocolitis by reducing the expression of genes involved in cytokine and chemokine signaling. oup.com

Immune Response Modulation (e.g., Macrophage Polarization, T-cell Function)

Indole-3-carbinol and its metabolites play a significant role in modulating the immune system, influencing both innate and adaptive immune responses. nbinno.comyoutube.com One of the key immunomodulatory effects of I3C is its ability to influence macrophage polarization, a process by which macrophages differentiate into distinct functional phenotypes. mdpi.com

I3C has been shown to promote a shift towards an anti-inflammatory M2-like macrophage phenotype. mdpi.com This is characterized by the up-regulation of the M2 marker CD163 and the down-regulation of the M1 marker CD86. mdpi.com CD163 is a scavenger receptor involved in the resolution of inflammation, while CD86 is a co-stimulatory molecule associated with pro-inflammatory M1 macrophages. mdpi.comnih.govresearchgate.netmdpi.comfrontiersin.org In addition to altering surface marker expression, I3C also modulates the production of cytokines by macrophages, leading to an increase in the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines. mdpi.commdpi.com

Regarding T-cell function, I3C and its derivatives can modulate T-cell activation and cytokine production. Studies have shown that I3C can stimulate the expression of the interferon-gamma (IFN-γ) receptor 1 (IFNγR1) in human breast cancer cells. nih.govoup.comresearchgate.net This up-regulation of IFNγR1 enhances the responsiveness of these cells to IFN-γ, a key cytokine in cell-mediated immunity. nih.govoup.com A combination of I3C and IFN-γ has been shown to synergistically activate STAT1 proteins, leading to a more effective G1 cell cycle arrest. nih.govoup.com Furthermore, the anti-inflammatory cytokine IL-10 has been shown to directly interfere with T-cell receptor-induced IFN-γ production in memory T-cells. nih.gov

Immunomodulatory Effects of Indole-3-carbinol

| Immune Cell/Process | Marker/Cytokine | Effect of I3C |

|---|---|---|

| Macrophage Polarization | CD163 (M2 marker) | Up-regulation |

| CD86 (M1 marker) | Down-regulation | |

| T-cell Function | IFNγR1 | Up-regulation |

| IFN-γ | Enhanced responsiveness | |

| IL-10 | Increased production |

Preclinical Research Models and Methodologies for Indole 3 Carbinol Hydrate Studies

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models are fundamental in dissecting the molecular mechanisms of Indole-3-carbinol (B1674136) hydrate (B1144303). These systems allow for controlled experiments to observe the direct effects of the compound on various cell types.

Two-Dimensional (2D) Monolayer Cultures

Two-dimensional (2D) monolayer cultures are a primary tool for studying the effects of Indole-3-carbinol hydrate on cellular processes. wustl.edu In these models, cells are grown as a single layer on a flat surface, providing a simplified system to investigate molecular pathways. Studies using 2D cultures have shown that I3C can influence cell viability, proliferation, and apoptosis in various cancer cell lines, including those from breast, prostate, hepatoma, and cervical cancers. nih.govresearchgate.net For instance, research has demonstrated that I3C can induce a G1 cell cycle arrest in human reproductive cancer cells. wikipedia.org Furthermore, in vitro studies have been crucial in identifying I3C as an agonist of the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating genes related to development, immunity, and cancer. nih.gov The activation of AhR by I3C has been shown to promote the expression of target genes like CYP1A1 and UBE2L3. mdpi.com

Table 1: Effects of Indole-3-carbinol (I3C) on Various Cancer Cell Lines in 2D Culture

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| MCF-7, MDA-MB-231 | Breast Cancer | Reduced cell viability, impaired carcinogenic properties. nih.gov |

| LNCaP, DU145, PC3 | Prostate Cancer | Sensitivity to I3C, with effects partially independent of p53. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Reduced cell viability, alterations in mitochondrial membrane potential. nih.gov |

| HeLa | Cervical Cancer | Impaired carcinogenic properties, alterations in mitochondrial membrane potential. nih.gov |

| HCT-8 | Colon Cancer | Reduced cell viability. nih.gov |

Three-Dimensional (3D) Spheroid and Organoid Models

Moving beyond 2D cultures, three-dimensional (3D) models such as spheroids and organoids offer a more physiologically relevant environment by mimicking the complex cell-cell and cell-matrix interactions found in vivo. mdpi.comresearchgate.netdrugtargetreview.com Organoids, derived from intestinal crypts, have been used to study the effects of I3C on intestinal epithelial cell development. nih.govnih.gov Research has shown that I3C can inhibit the in vitro development of mouse intestinal organoids in an AhR-dependent manner. nih.govnih.gov Specifically, I3C was found to promote the differentiation of goblet and Paneth cells while inhibiting enterocyte differentiation. nih.govnih.gov In tracheal and intestinal 3D models, I3C has been investigated for its potential to prevent coronavirus cell egression mechanisms. unimi.it

Co-culture Systems for Intercellular Communication Studies

Co-culture systems, where two or more different cell types are grown together, are utilized to study the effects of this compound on intercellular communication. These models are particularly useful for investigating how I3C might modulate interactions between different cell populations, such as cancer cells and surrounding stromal cells, or immune cells and epithelial cells. mdpi.com For example, I3C has been shown to prevent the H(2)O(2)-induced inhibition of gap junctional intercellular communication (GJIC) in rat liver epithelial cells. researchgate.net This effect is mediated through the inactivation of the Akt signaling pathway, which is linked to the regulation of cell proliferation, differentiation, and apoptosis. researchgate.netdntb.gov.ua In co-cultures of macrophages and adipocytes, I3C inhibited intracellular lipid accumulation by suppressing IL-6 in both cell types. mdpi.com

In Vivo Animal Models for Systemic Pathway Investigations

In vivo animal models are indispensable for understanding the systemic effects of this compound, allowing researchers to investigate its influence on complex biological pathways within a whole organism.

Rodent Models for Specific Biological Pathway Studies (e.g., hormonal regulation, xenobiotic metabolism)

Rodent models, primarily rats and mice, are extensively used to study the impact of I3C on various biological pathways. nih.gov

Hormonal Regulation: Studies in male rats have demonstrated that I3C can influence hormone levels. For instance, administration of I3C has been shown to decrease the concentration of estradiol (B170435) and increase testosterone (B1683101) levels. researcherslinks.com In a mouse model of canine inflammatory mammary cancer, I3C treatment led to increased contents of select steroid hormones in tumor homogenates and serum. researchgate.net

Xenobiotic Metabolism: Research in Wistar rats has shown that dietary I3C can increase the activity of phase I and II xenobiotic metabolism enzymes in the liver and intestinal mucosa. nih.gov Similarly, studies using cultured rat liver slices have shown that 3,3'-diindolylmethane (B526164) (DIM), a condensation product of I3C, induces cytochrome P-450 (CYP)-dependent enzyme activities, affecting CYP1A, CYP2B, and CYP3A subfamily isoforms. nih.gov In vivo administration of I3C also resulted in enzyme induction. nih.gov

Other Pathway Studies: Rodent models have been employed to investigate the effects of I3C on inflammation, gut health, and tumorigenesis. nih.govmdpi.comnih.gov In a mouse model of necrotizing enterocolitis, I3C treatment reduced the expression of proinflammatory markers. nih.gov Dietary I3C has also been shown to ameliorate intestinal inflammation and restore gut microbiota in mouse models of colitis. mdpi.com Furthermore, long-term dietary I3C has been found to inhibit diethylnitrosamine-initiated hepatocarcinogenesis in an infant mouse model. nih.gov In a mouse model of systemic lupus erythematosus, I3C was able to block disease progression and prolong survival. wikipedia.orgmdpi.com

Table 2: Summary of Indole-3-carbinol (I3C) Studies in Rodent Models

| Rodent Model | Biological Pathway | Key Findings |

|---|---|---|

| Male Rats | Hormonal Regulation | Decreased estradiol levels, increased testosterone levels. researcherslinks.com |

| Wistar Rats | Xenobiotic Metabolism | Increased activity of phase I and II xenobiotic metabolism enzymes in liver and intestinal mucosa. nih.gov |

| Sprague-Dawley Rats (liver slices) | Xenobiotic Metabolism | I3C-derived DIM induced CYP-dependent enzyme activities (CYP1A, CYP2B, CYP3A). nih.gov |

| C57BL/6J Mice | Carcinogenesis | Long-term dietary I3C inhibited DEN-initiated hepatocarcinogenesis. nih.gov |

| NOD Mice | Immune Response | Dietary I3C led to strong AhR activation in the small intestine. frontiersin.org |

| SCID Mice | Tumor Progression | I3C decreased tumor proliferation and increased apoptosis in a model of inflammatory mammary cancer. researchgate.net |

| (NZB × NZW) F1 Mice | Autoimmunity (Lupus) | I3C blocked disease progression and prolonged survival. mdpi.com |

Genetically Modified Animal Models for Pathway Validation (e.g., AhR-deficient models)

Genetically modified animal models are critical for validating the specific molecular pathways through which this compound exerts its effects. AhR-deficient (AhR knockout) mice have been instrumental in confirming the role of the aryl hydrocarbon receptor in mediating the actions of I3C. nih.gov For example, in a model of experimental necrotizing enterocolitis, mice lacking AhR expression in intestinal epithelial cells or CD11c+ cells were used to demonstrate the importance of AhR signaling in the protective effects of I3C. nih.gov Studies have also utilized mice with intestinal epithelial cell-specific AhR knockout (AhRΔIEC) to show that dietary I3C can ameliorate intestinal inflammation and that the absence of AhR in these cells leads to increased susceptibility to colitis. nih.govmdpi.com

Advanced Analytical Techniques for Metabolite Profiling and Mechanistic Studies

The study of Indole-3-carbinol (I3C) and its biologically active derivatives relies on a suite of sophisticated analytical techniques. These methods are essential for identifying metabolites, elucidating their structures, quantifying their presence in complex biological matrices, and identifying their molecular targets to understand their mechanisms of action.

Mass Spectrometry-Based Metabolomics and Proteomics

Mass spectrometry (MS) is a cornerstone technique in I3C research, enabling the sensitive detection and identification of its various acid-condensation products and downstream metabolites. researchgate.net When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for metabolomics, the large-scale study of small molecules within a biological system.

Metabolomics: LC-MS-based metabolomics allows researchers to obtain a comprehensive profile of I3C derivatives in biological samples. mdpi.com For instance, after oral administration of I3C in preclinical models, metabolites such as 3,3'-diindolylmethane (DIM) and 2,3-bis[3-indolylmethyl]indole (BII) have been successfully detected in gastric contents, stomach tissue, and liver. nih.gov This untargeted approach helps in discovering novel metabolites and understanding the metabolic fate of the parent compound. mdpi.com Tandem mass spectrometry (MS/MS) further aids in structural characterization by generating fragmentation patterns of the parent ions, which serve as a "fingerprint" for specific molecules. massbank.euhmdb.ca

Proteomics: Proteomics, the large-scale study of proteins, is employed to understand how I3C and its derivatives, particularly DIM, affect cellular function at the protein level. By comparing the proteome of cells treated with DIM to untreated cells, researchers can identify proteins whose expression levels are altered. mdpi.com This can reveal the cellular pathways modulated by the compound. For example, network pharmacology analysis, which integrates proteomics and other 'omics' data, has identified that DIM treatment can significantly alter pathways associated with cell proliferation, metabolism, and immune regulation, such as the MAPK and mTOR signaling pathways. mdpi.compatsnap.com

Key Findings from MS-Based Studies:

Identification of Condensation Products: Numerous I3C condensation products have been identified in acidic environments, including the dimer DIM, and trimers like 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]tri-indole (CTI) and BII. nih.gov

Pathway Analysis: Proteomic studies have shown that DIM can downregulate proteins like SREBP1/ACC1 and upregulate PPARα, pointing to its role in modulating lipid metabolism. mdpi.com

Targeted Quantification: Sensitive LC-MS/MS methods have been developed for the precise quantification of DIM in plasma, which is crucial for pharmacokinetic studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of I3C's novel metabolites and condensation products. unl.edu While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its three-dimensional structure. hyphadiscovery.com

Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) are used to piece together the molecular puzzle. hyphadiscovery.com For example, the structures of the trimeric condensation products CTI and BII were elucidated using NMR. nih.gov Theoretical density functional theory calculations are also used alongside experimental NMR data to confirm the structures of I3C conformers and derivatives like DIM. The increased sensitivity of modern NMR instruments, particularly those equipped with cryoprobes, allows for the structural analysis of very small amounts of isolated metabolites (10-30 µg). unl.eduhyphadiscovery.com

Table 1: NMR Techniques in I3C Metabolite Elucidation

| NMR Technique | Information Provided | Application in I3C Research |

|---|---|---|

| 1H NMR | Provides information about the number, type, and connectivity of hydrogen atoms. | Used to identify the basic proton framework of I3C derivatives. rsc.org |

| 13C NMR | Provides information about the carbon skeleton of the molecule. | Used to confirm the carbon backbone of complex oligomers. |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (typically through 2-3 bonds). | Helps establish proton-proton connectivities within indole (B1671886) rings and side chains. hyphadiscovery.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and their directly attached carbons. | Assigns protons to their corresponding carbon atoms in the structure. hyphadiscovery.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). | Crucial for connecting different structural fragments and confirming the overall structure of complex trimers and tetramers. hyphadiscovery.com |

Chromatographic Techniques (e.g., HPLC, UHPLC-MS/MS) for Research and Profiling

Chromatographic techniques are fundamental for the separation, identification, and quantification of Indole-3-carbinol and its derivatives from complex mixtures such as biological samples or nutraceutical products. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quality control of I3C-containing supplements, allowing for the separation and quantification of I3C and its major degradation or condensation products. nih.gov Reverse-phase HPLC methods, often using C18 columns, can effectively separate these compounds based on their hydrophobicity. sielc.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers significant advantages over HPLC, including higher resolution, greater sensitivity, and shorter analysis times. mdpi.com UHPLC-MS/MS is the gold standard for quantifying low concentrations of I3C and its metabolites in biological matrices like plasma, urine, and tissue extracts. nih.govchromatographytoday.com The development of sensitive and specific UHPLC-MS/MS methods has been critical for understanding the pharmacokinetics of I3C and DIM. nih.gov For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with UHPLC-MS/MS has been developed for the simultaneous quantification of I3C and sulforaphane (B1684495) in rapeseed tissues. mdpi.com

Table 2: Comparison of Chromatographic Techniques for I3C Analysis

| Technique | Primary Application | Advantages | Example Finding |

|---|---|---|---|

| HPLC-UV | Quality control of nutraceuticals, separation of major products. | Robust, widely available, good for quantification of major components. | A method using a core-shell column was developed to rapidly determine I3C and its condensation products in supplements. nih.gov |

| UHPLC-MS/MS | Quantification of metabolites in biological samples (plasma, tissue). | High sensitivity (ng/mL range), high specificity, fast analysis times. researchgate.net | Successfully quantified DIM in human plasma samples after oral administration of an I3C-containing product. nih.gov |

High-Throughput Screening Assays for Target Identification

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for their biological activity against a specific target or pathway. ox.ac.uknih.gov In the context of I3C research, HTS assays are valuable for identifying the molecular targets through which I3C and its derivatives exert their effects.

These assays can be designed to measure various cellular events, such as enzyme activity, protein-protein interactions, gene expression, or cell viability. princeton.edu For example, a screening assay could be used to test a library of I3C derivatives against a panel of protein kinases to identify specific inhibitors. Researchers have used such approaches to discover that I3C and its derivatives can directly inhibit the activity of enzymes like elastase and NEDD4 ubiquitin ligase. nih.govmdpi.com Transcriptome analysis following treatment with DIM has identified a large number of differentially expressed genes, suggesting that the Aryl hydrocarbon Receptor (AhR) is a crucial target. patsnap.commetagenicsinstitute.com

Identified Molecular Targets of I3C and its Derivatives:

Aryl hydrocarbon Receptor (AhR): A ligand-activated transcription factor that is a key target for I3C condensation products. mdpi.com

Transcription Factors: I3C and DIM can inhibit the activation of NF-κB, estrogen receptor, and androgen receptor. elsevierpure.comnih.gov

Cell Cycle Proteins: Downregulation of cyclin-dependent kinases (CDK2, CDK4, CDK6) and upregulation of p21 and p27. elsevierpure.comresearchgate.net

Apoptotic Proteins: Modulation of Bcl-2 family proteins (downregulation of Bcl-2, upregulation of Bax). nih.gov

Elastase: I3C acts as a non-competitive allosteric inhibitor. nih.gov This inhibition can prevent the generation of low molecular weight, tumor-specific isoforms of cyclin E. aacrjournals.org

PTEN: I3C has been shown to upregulate the expression of this tumor suppressor gene in vivo. nih.gov

Molecular Imaging Techniques for In Vivo Pathway Visualization

While still an emerging area in I3C research, molecular imaging techniques hold the potential to visualize the biodistribution and target engagement of I3C and its metabolites in living organisms. Techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could be used to track the fate of radiolabeled I3C or DIM in vivo. This would provide valuable information on which tissues and organs accumulate the compounds and their metabolites. nih.gov

For example, a radiolabeled version of DIM could be synthesized and administered to a preclinical model. The subsequent imaging would reveal the compound's concentration in various tissues over time, helping to correlate pharmacokinetic data with pharmacodynamic effects. Furthermore, advanced microscopy techniques using fluorescently tagged I3C derivatives or antibodies against its protein targets could be used in cell culture or tissue slices to visualize subcellular localization and pathway activation. nih.gov While specific studies applying these advanced imaging techniques to I3C are not yet widely reported, they represent a future direction for visualizing its complex in vivo pathways.

Structure Activity Relationships Sar and Synthetic Analogues of Indole 3 Carbinol Hydrate and Its Metabolites

Indole-3-carbinol (B1674136) (I3C), a compound derived from the breakdown of glucobrassicin (B1234704) in cruciferous vegetables, and its metabolites have garnered significant scientific interest for their interactions with various biological targets. nih.govnih.gov The therapeutic potential of these indole (B1671886) derivatives is intrinsically linked to their chemical structures, which dictates their activity at the molecular level. nih.gov Understanding the structure-activity relationships (SAR) is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective synthetic analogues.

Future Directions and Research Gaps in Indole 3 Carbinol Hydrate Academic Research

Exploration of Novel Metabolic Pathways and Undiscovered Metabolites

Indole-3-carbinol (B1674136) is known to be unstable in the acidic environment of the stomach, where it undergoes rapid conversion into a complex mixture of condensation products. The most studied of these is 3,3'-diindolylmethane (B526164) (DIM), but numerous other oligomeric products are formed, including indolo[3,2-b]carbazole (B1211750) (ICZ) and 2-(indol-3-ylmethyl)-3,3′-diindolylmethane (LTr1). It is widely believed that these metabolites, rather than I3C itself, are responsible for many of the observed biological effects.

A significant research gap lies in the comprehensive identification and characterization of the full spectrum of I3C metabolites. While major products like DIM are well-documented, a host of minor or transient compounds may possess unique and potent bioactivities that are currently overlooked. Future research should focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to identify and quantify these undiscovered metabolites in vivo.

Furthermore, the current understanding of I3C metabolism is largely centered on acid-catalyzed condensation in the stomach. There is a pressing need to explore alternative metabolic pathways. The gut microbiota, for instance, plays a crucial role in the metabolism of many dietary compounds and may significantly influence the transformation of I3C and its primary metabolites. Studies investigating the interaction between I3C and the gut microbiome could reveal novel metabolic pathways and bioactive compounds. Additionally, further metabolism of absorbed products by phase I and phase II enzymes in the liver and other tissues represents another under-explored area. A study in a mouse model of prostate cancer, for example, used untargeted metabolomics to identify several metabolic pathways impacted by I3C, including pyrimidine (B1678525), arginine, and proline metabolism, suggesting complex systemic effects beyond simple condensation.

Deeper Elucidation of Epigenetic and Post-Translational Modulations by Indole-3-carbinol

I3C and its derivatives are recognized for their ability to modulate epigenetic pathways, which are crucial for regulating gene expression without altering the DNA sequence. Research has shown that I3C can act as a histone deacetylase (HDAC) inhibitor and can also influence the activity of DNA methyltransferases (DNMTs). These actions can lead to the reactivation of tumor suppressor genes that have been silenced in cancer cells. While these findings are significant, the current understanding is often general. A major research gap is the identification of the specific HDAC and DNMT isoenzymes that are targeted by I3C and its various metabolites. Different metabolites may have unique specificities and potencies, and elucidating these details is critical for understanding their precise mechanisms of action.

Beyond histone modification and DNA methylation, the influence of I3C on other epigenetic regulators, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), is an emerging area of interest that warrants deeper investigation.

The role of I3C in modulating post-translational modifications (PTMs) is another critical, yet largely unexplored, frontier. PTMs, such as phosphorylation, ubiquitination, and SUMOylation, are key to controlling protein function, stability, and localization. There is evidence that I3C can affect major signaling pathways like the PI3K/Akt pathway, which are heavily regulated by PTMs. For example, I3C treatment has been shown to suppress N-carbamoyl aspartate in prostate cancer, which is linked to mTORC1 signaling, a key regulator of cellular growth and post-translational processes. Future research should aim to identify specific proteins whose PTM status is altered by I3C and to uncover the mechanisms by which I3C influences the enzymatic machinery (e.g., kinases, phosphatases, ligases) responsible for these modifications.

Development of Advanced In Vitro Models for Complex Biological Systems

Traditional two-dimensional (2D) cell culture models have provided foundational knowledge about the effects of I3C. However, these models lack the structural and cellular complexity of living tissues, limiting their physiological relevance. To gain a more accurate understanding of how I3C functions in a complex biological context, there is a need to develop and utilize more advanced in vitro systems.

Three-dimensional (3D) models, such as spheroids and organoids, offer a significant improvement by recapitulating aspects of tissue architecture and cell-cell interactions. Studies have already begun to use 3D ovarian cancer spheroids and patient-derived tumor organoids to demonstrate the efficacy of I3C. The future of I3C research should see a broader adoption of these models across different tissue types to study efficacy, metabolism, and mechanisms of action. For instance, patient-derived organoids could be used to test the personalized response to I3C-based interventions.

Furthermore, microfluidic "organ-on-a-chip" technology presents an exciting opportunity to model dynamic systems. An "intestine-on-a-chip" could be used to simulate the gut environment, allowing for detailed studies of I3C's absorption, its metabolism by gut epithelial cells and resident microbiota, and its effects on intestinal barrier function. Similarly, multi-organ chips could be developed to investigate the systemic metabolism and distribution of I3C and its derivatives in an interconnected system, providing insights that are difficult to obtain from static cultures or even animal models.

Integration of Multi-Omics Data for Systems-Level Understanding of Indole-3-carbinol Action

The biological effects of I3C are pleiotropic, involving the modulation of numerous signaling pathways and cellular processes. To unravel this complexity, a systems-level approach is required. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to I3C.

While some studies have utilized individual omics approaches, such as microarray-based gene expression analysis or untargeted metabolomics, the true potential lies in their integration. For example, combining transcriptomic data (identifying which genes are up- or down-regulated) with proteomic data (quantifying changes in protein levels) and metabolomic data (measuring shifts in metabolic pathways) can create a comprehensive model of I3C's mechanism of action. This integrated approach could reveal novel connections between I3C-induced epigenetic changes, subsequent alterations in gene and protein expression, and the resulting metabolic reprogramming of the cell.

A key research gap is the application of sophisticated bioinformatics and computational modeling to these integrated multi-omics datasets. Such an approach could help identify key nodes and pathways that are most critical to I3C's effects, potentially uncovering novel therapeutic targets and predictive biomarkers for response to I3C treatment.

Development of Targeted Research Probes and Pharmacological Tools Based on Indole-3-carbinol Scaffold

A significant challenge in I3C research is its inherent instability and its conversion into a complex mixture of products, making it difficult to identify its direct molecular targets. While elastase has been identified as one target protein, many others likely exist. To overcome this, there is a need for the rational design and synthesis of pharmacological tools based on the I3C chemical scaffold.

Future research should focus on developing stabilized analogs of I3C or its active metabolites, such as DIM, that resist acid condensation but retain biological activity. The development of more potent derivatives, such as 1-benzyl-I3C, is a step in this direction. These compounds could serve as more reliable pharmacological agents for in vivo studies.

Furthermore, creating targeted research probes is essential for target identification and validation. This could involve synthesizing I3C analogs that incorporate "clickable" chemical tags or photo-affinity labels. These probes could be used in cell or tissue lysates to covalently bind to their protein targets, which can then be isolated and identified using mass spectrometry. Fluorescently tagged I3C derivatives could also be developed to visualize the subcellular localization of the compound and its interactions in living cells. Such tools would be invaluable for definitively identifying the direct binding partners of I3C and its metabolites, providing a clearer picture of its molecular mechanisms and paving the way for the development of more specific and effective therapeutic agents.

Q & A

Q. What are the validated analytical methods for quantifying Indole-3-carbinol (I3C) in biological matrices or pharmaceutical formulations?

Methodological approaches include high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as demonstrated in studies analyzing I3C in rectal suppositories . Validation parameters such as linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (90–110%) must be established. For plant-based samples (e.g., cabbage), homogenization in acidic methanol followed by SPE purification and statistical validation via ANOVA and Duncan tests (p < 0.05) ensures reproducibility .

Q. How is Indole-3-carbinol hydrate synthesized, and what purity criteria are essential for research-grade material?

I3C synthesis typically involves cyclization of precursor aldehydes (e.g., Indole-3-carboxaldehyde) under acidic conditions. Purity (>95% by HPLC) is critical, with characterization via melting point (193–198°C), NMR, and mass spectrometry . Commercial suppliers like Kanto Reagents provide specifications for batch-to-batch consistency, including CAS RN verification (487-89-8) and storage recommendations (-20°C for stability) .

Q. What experimental conditions affect the stability of this compound in aqueous solutions?

Stability is pH-dependent: degradation accelerates under alkaline conditions. Storage at 4°C in amber vials with antioxidants (e.g., ascorbic acid) minimizes oxidative decomposition. Kinetic studies recommend short-term use (<24 hours post-reconstitution) to avoid artifact formation .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on I3C’s anticancer mechanisms across different cell lines?

Discrepancies arise from concentration-dependent effects (e.g., pro-apoptotic at 200 µM vs. pro-survival at 50 µM) and cell-specific Akt/mTOR pathway modulation. Rigorous controls, such as parallel assays in primary vs. cancer cells and transcriptomic profiling, are essential to contextualize findings .

Q. What in vivo models are optimal for studying I3C’s anti-inflammatory effects, and how are confounding variables controlled?

Rodent models (e.g., LPS-induced inflammation in rats) with standardized dosing (10–50 mg/kg/day) and ethical compliance (Directive 86/609/EEC) are common. Variables like diet (cruciferous-free feed) and co-administered drugs (e.g., diethylthiocarbamate) must be documented to isolate I3C-specific effects .

Q. How can computational methods enhance the design of I3C derivatives with improved bioavailability?

Molecular docking (e.g., AutoDock Vina) identifies structural analogs with higher solubility while retaining binding affinity for targets like CYP1A1. Validation requires synthesis (via esterification/amidation of the carboxyl group) and in vitro permeability assays (Caco-2 monolayers) .

Q. What strategies address batch-to-batch variability in I3C-containing natural extracts during preclinical studies?

Standardization involves SPE fractionation followed by LC-MS/MS to quantify I3C and co-extracted glucosinolates. Statistical process control (SPC) charts monitor variability, ensuring <10% deviation in bioactive content .

Methodological Considerations for Data Interpretation

Q. How should researchers statistically analyze dose-response data from I3C experiments?